(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride
Description
Properties
CAS No. |
2624109-44-8 |
|---|---|
Molecular Formula |
C10H21ClN2O |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with valine or its derivatives.
Reaction Conditions: The amino group of valine is reacted with pyrrolidine under controlled conditions to form the desired product.
Industrial Production: Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials, followed by large-scale synthesis under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group or the pyrrolidine ring is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as dipeptidyl peptidase 4, which plays a role in glucose metabolism.
Pathways Involved: By inhibiting dipeptidyl peptidase 4, the compound can modulate the levels of incretin hormones, thereby influencing insulin secretion and glucose homeostasis.
Comparison with Similar Compounds
(2S)-2-amino-3,3-dimethyl-1-(pyrrolidin-1-yl)butan-1-one hydrochloride can be compared with other similar compounds, such as:
(2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one: This compound has a similar structure but differs in the substitution pattern on the butanone moiety.
Valine Derivatives: Other valine derivatives may have different functional groups attached to the amino or carboxy groups, leading to variations in their chemical and biological properties.
N-acylpyrrolidines: These compounds share the pyrrolidine ring but have different acyl groups, resulting in distinct chemical behaviors and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
